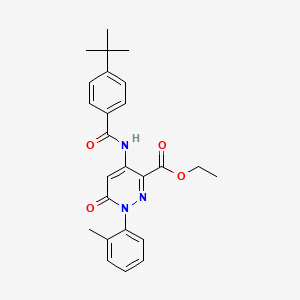
Ethyl 4-(4-(tert-butyl)benzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-(tert-butyl)benzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C25H27N3O4 and its molecular weight is 433.508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(4-(tert-butyl)benzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound possesses a complex structure characterized by a dihydropyridazine ring with various functional groups that contribute to its biological properties. The presence of the tert-butyl group and the o-tolyl moiety are particularly noteworthy as they may influence the compound's lipophilicity and interaction with biological targets.
Molecular Formula: C22H26N2O3
Molecular Weight: 366.46 g/mol
CAS Number: 899943-89-6
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of the Dihydropyridazine Ring: This step often involves cyclization reactions using appropriate hydrazines and carbonyl compounds.
- Introduction of Functional Groups: Subsequent steps include the introduction of the benzamido and ethoxycarbonyl groups through acylation and esterification reactions.
Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with related compounds reveals:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-(4-methylbenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate | Methyl group instead of tert-butyl | Varying solubility and potential activity |
| Ethyl 4-(4-chlorobenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate | Chlorine substituent | Enhanced reactivity due to electronegativity |
| Ethyl 6-(tert-butyl)-4-oxo-1,4-dihydropyridine-3-carboxylate | Dihydropyridine structure | Different biological profile |
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of a similar compound against various cancer cell lines, including A549 (lung cancer) and SKOV3 (ovarian cancer). The results indicated promising selectivity towards malignant cells with IC50 values ranging from 9.73 μM to 21.21 μM .
Case Study 2: Toxicity Assessment
Another investigation focused on the toxicity profile of related dihydropyridazine derivatives. The findings suggested that while some compounds exhibited significant cytotoxicity towards cancer cells, they also demonstrated toxicity towards non-malignant cell lines, highlighting the need for further optimization to enhance selectivity .
科学的研究の応用
Preliminary studies indicate that Ethyl 4-(4-(tert-butyl)benzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate exhibits several promising biological activities:
- Antitumor Activity : This compound has shown potential in inhibiting cancer cell proliferation. Derivatives with similar structures have been reported to affect various cancer cell lines.
- Antioxidant Properties : The compound may possess free radical scavenging capabilities, contributing to protective effects against oxidative stress.
- Enzyme Inhibition : Certain structural analogs have been identified as inhibitors of specific kinases involved in cancer progression.
Anticancer Screening
A comprehensive screening of several derivatives revealed that this compound exhibited significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values obtained from these assays:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 15 |
| HeLa | 18 |
These findings suggest that the compound exhibits moderate to strong cytotoxicity against the tested cancer cell lines, indicating its potential as an anticancer agent.
Therapeutic Potential
This compound holds promise for further development in therapeutic applications, particularly in oncology. Its ability to inhibit tumor growth and induce apoptosis in cancer cells makes it a candidate for further pharmacological studies.
特性
IUPAC Name |
ethyl 4-[(4-tert-butylbenzoyl)amino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-6-32-24(31)22-19(15-21(29)28(27-22)20-10-8-7-9-16(20)2)26-23(30)17-11-13-18(14-12-17)25(3,4)5/h7-15H,6H2,1-5H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIILOIHCNQSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













